

Application Note: Quantification of 6-Hydroxynicotinamide using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: 6-Hydroxynicotinamide

Cat. No.: B1222860

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **6-Hydroxynicotinamide**, a metabolite of nicotinamide (Vitamin B3). The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible technique for researchers, scientists, and professionals in drug development and metabolic studies. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis.

Introduction

6-Hydroxynicotinamide is a derivative of nicotinamide, a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a vital coenzyme in numerous cellular metabolic redox reactions.^[1] Accurate quantification of **6-Hydroxynicotinamide** in biological matrices is essential for understanding NAD⁺ metabolism, the effects of oxidative stress, and the pathways of nicotinamide degradation.^{[1][2]} This HPLC method provides a straightforward and effective approach for the determination of **6-Hydroxynicotinamide** in various sample types. The methodology is based on established principles of reversed-phase chromatography, which is well-suited for separating moderately polar compounds like **6-Hydroxynicotinamide**.^[3]

Chemical Structure

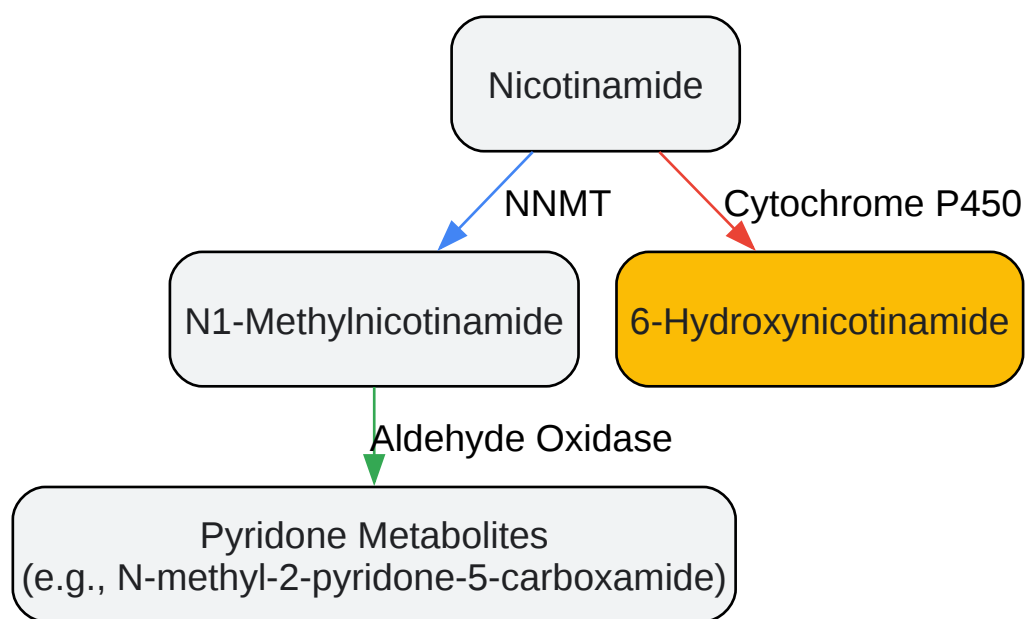
The image you are requesting does not exist or is no longer available.

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Figure 1. Chemical Structure of **6-Hydroxynicotinamide**.

Metabolic Pathway

6-Hydroxynicotinamide is a product of nicotinamide metabolism. The pathway illustrates the conversion of nicotinamide to its various metabolites, highlighting the role of key enzymes.

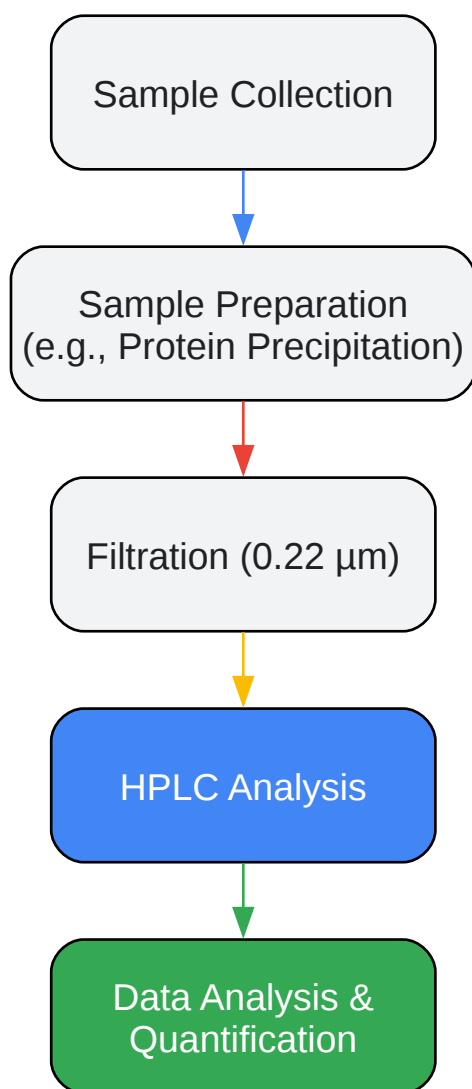


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Caption: Nicotinamide Metabolic Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of **6-Hydroxynicotinamide** using this HPLC method.



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Caption: HPLC Analysis Workflow.

Materials and Methods

Reagents and Materials

- **6-Hydroxynicotinamide** reference standard (>95% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

- Phosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)
- Syringe filters (0.22 μm)

Instrumentation

- HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)[[3](#)]
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[[3](#)][[4](#)]
- Analytical balance
- pH meter
- Sonicator
- Vortex mixer
- Centrifuge

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions, adapted from methods for similar nicotinamide derivatives.[[3](#)]

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	265 nm
Run Time	10 minutes

Protocols

Preparation of Solutions

- 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH_2PO_4 in 1000 mL of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[\[3\]](#)
- Mobile Phase: Mix 300 mL of acetonitrile with 700 mL of 20 mM Potassium Phosphate Buffer (pH 3.0). Degas the solution by sonicating for 15 minutes.[\[3\]](#)
- Diluent: Use the mobile phase as the diluent for standard and sample preparations.[\[3\]](#)

Standard Solution Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the **6-Hydroxynicotinamide** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[\[3\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following are general protocols for different sample types and may require optimization.

For Bulk Drug Substance:

- Accurately weigh about 25 mg of the **6-Hydroxynicotinamide** sample, transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the diluent.[\[3\]](#)
- Further dilute to a final concentration within the linear range of the method (e.g., 50 µg/mL).[\[3\]](#)

For Biological Fluids (e.g., Plasma, Urine):

- To 100 µL of the biological sample, add 200 µL of cold methanol to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

For Tissue Samples:

- Homogenize the tissue sample in a suitable buffer.
- Perform a liquid-liquid or solid-phase extraction to isolate the analyte. A common approach involves protein precipitation with an organic solvent like methanol or acetonitrile.[\[5\]](#)
- Proceed with evaporation and reconstitution as described for biological fluids.

System Suitability and Method Validation

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times to ensure the chromatographic system is performing

adequately.[3] The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Quantitative Data Summary

The following tables present representative data for method validation.

Table 1: Linearity and Range

Concentration (µg/mL)	Peak Area (mAU*s)
1	Value
5	Value
10	Value
25	Value
50	Value
100	Value
Correlation Coefficient (r ²)	> 0.999

Table 2: Precision (Repeatability)

Concentration (µg/mL)	Peak Area (mAU*s) (n=6)	%RSD
50	Mean Value	< 2.0%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
25	Value	95.0% - 105.0%
75	Value	95.0% - 105.0%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
LOD	e.g., 0.1
LOQ	e.g., 0.5

Conclusion

This application note provides a detailed HPLC method for the quantification of **6-Hydroxynicotinamide**. The described protocol is robust, sensitive, and suitable for routine analysis in research and drug development settings. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for studying nicotinamide metabolism.

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